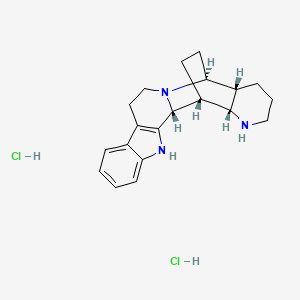
XL413
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
XL413, also known as BMS-863233 hydrochloride, is a potent, selective, and ATP competitive inhibitor of Cdc7 . Cdc7, or cell division cycle 7-related protein kinase, is a serine-threonine kinase that plays a crucial role in the initiation and maintenance of DNA replication .
Mode of Action
This compound selectively inhibits the Cdc7 kinase, thereby disrupting the normal cell cycle. This inhibition occurs through competitive binding to the ATP site of the Cdc7 kinase . The compound has an IC50 of 3.4 nM for Cdc7, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway. Cdc7 kinase is crucial for DNA replication initiation and fork processing . By inhibiting Cdc7, this compound disrupts the normal progression of the cell cycle, particularly the transition from the late S to G2 phase .
Result of Action
This compound’s inhibition of Cdc7 results in significant effects on cell proliferation and viability. It has been shown to inhibit cell proliferation, decrease cell viability, and elicit caspase 3/7 activity in Colo-205 cells . Additionally, this compound induces apoptosis in certain cell types, further contributing to its antiproliferative effects .
Action Environment
It is known that the compound is well-tolerated at various doses and shows no significant body weight loss, suggesting a degree of stability and efficacy across different conditions .
Biochemische Analyse
Biochemical Properties
BMS-863233 hydrochloride is an ATP competitive inhibitor of CDC7, with an IC50 of 3.4 nM . It also shows potent effects on CK2 and PIM1, with IC50 values of 215 nM and 42 nM respectively . These interactions suggest that BMS-863233 hydrochloride can influence a variety of biochemical reactions by interacting with these enzymes.
Cellular Effects
BMS-863233 hydrochloride has been shown to inhibit cell proliferation and decrease cell viability . It also elicits caspase 3/7 activity, suggesting it may influence apoptosis . These effects indicate that BMS-863233 hydrochloride can have a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of BMS-863233 hydrochloride involves its binding interactions with CDC7, CK2, and PIM1 . By inhibiting these enzymes, BMS-863233 hydrochloride can influence gene expression and other cellular processes.
Dosage Effects in Animal Models
BMS-863233 hydrochloride has been shown to significantly inhibit tumor growth in rodent models
Metabolic Pathways
Given its interactions with CDC7, CK2, and PIM1, it is likely that BMS-863233 hydrochloride could influence metabolic flux or metabolite levels .
Subcellular Localization
Given its potent effects on cell function, it is likely that BMS-863233 hydrochloride is directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of reagents such as chloroform, pyrrolidine, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: The industrial production of BMS-863233 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography and mass spectrometry to confirm the compound’s structure and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BMS-863233 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen halogenierte oder alkylierte Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung verwendet, um die Zellzyklusregulation und die DNA-Replikation zu untersuchen.
Biologie: Untersucht wird ihre Rolle bei der Hemmung der Zellteilungszyklus-7-Kinase und ihre Auswirkungen auf die Zellproliferation und Apoptose.
5. Wirkmechanismus
BMS-863233 übt seine Wirkung aus, indem es die Zellteilungszyklus-7-Kinase hemmt, eine Serin-Threonin-Kinase, die eine entscheidende Rolle bei der Initiierung der DNA-Replikation spielt. Durch die Bindung an und die Hemmung dieser Kinase blockiert BMS-863233 die DNA-Replikation, stoppt den Zellzyklusfortschritt und induziert Apoptose in Tumorzellen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der DNA-Replikationsapparat und die Zellzyklus-Kontrollpunkte .
Ähnliche Verbindungen:
XL413 Hydrochlorid: Eine Hydrochloridsalzform von BMS-863233 mit ähnlicher inhibitorischer Aktivität gegen die Zellteilungszyklus-7-Kinase.
Andere Zellteilungszyklus-7-Inhibitoren: Verbindungen wie PIM1- und CK2-Inhibitoren, die ebenfalls die Zellzyklusregulation, jedoch mit unterschiedlichen Selektivitätsprofilen, angreifen.
Einzigartigkeit: BMS-863233 ist einzigartig aufgrund seiner hohen Selektivität für die Zellteilungszyklus-7-Kinase und seiner starken antineoplastischen Aktivität. Es zeigt eine über 12-fache Selektivität für die Zellteilungszyklus-7-Kinase gegenüber der PIM1-Kinase und eine über 30-fache Selektivität gegenüber pMCM und CK2 .
Vergleich Mit ähnlichen Verbindungen
XL413 hydrochloride: A hydrochloride salt form of BMS-863233 with similar inhibitory activity against cell division cycle 7 kinase.
Other cell division cycle 7 inhibitors: Compounds such as PIM1 and CK2 inhibitors that also target cell cycle regulation but with different selectivity profiles.
Uniqueness: BMS-863233 is unique due to its high selectivity for cell division cycle 7 kinase and its potent antineoplastic activity. It exhibits greater than 12-fold selectivity for cell division cycle 7 over PIM1 kinase and more than 30-fold selectivity over pMCM and CK2 .
Eigenschaften
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169558-38-6 | |
| Record name | BMS-863233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-863233 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-863233 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



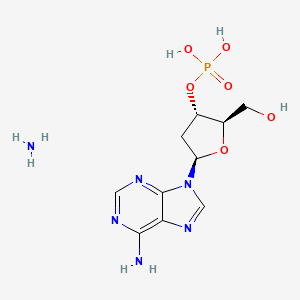
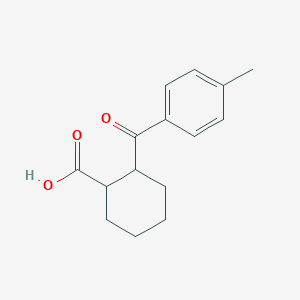
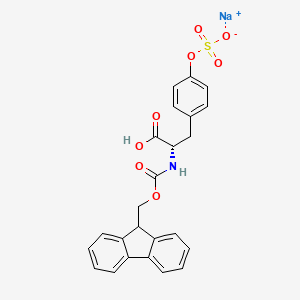
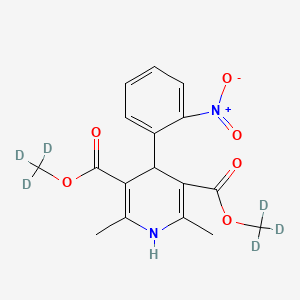

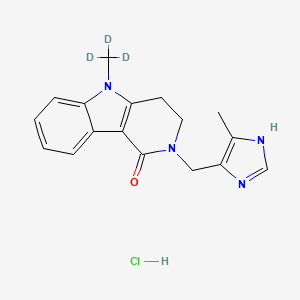
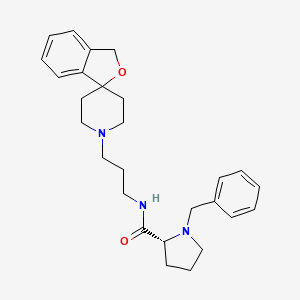

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)


